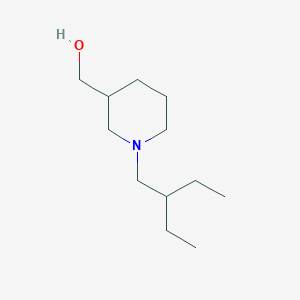

(1-(2-Ethylbutyl)piperidin-3-yl)methanol

Description

(1-(2-Ethylbutyl)piperidin-3-yl)methanol is a chiral piperidine derivative characterized by a hydroxymethyl group at the 3-position of the piperidine ring and a 2-ethylbutyl substituent on the nitrogen atom. This compound is structurally analogous to several piperidinylmethanol derivatives reported in synthetic and pharmacological studies, which are often employed as intermediates in asymmetric catalysis or bioactive molecule synthesis .

Properties

IUPAC Name |

[1-(2-ethylbutyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-3-11(4-2)8-13-7-5-6-12(9-13)10-14/h11-12,14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBQRTBTSRNWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(1-(2-Ethylbutyl)piperidin-3-yl)methanol, a compound with the CAS number 1546493-00-8, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with an ethylbutyl group and a hydroxymethyl group. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and influence biochemical pathways. Specific mechanisms include:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. A study conducted by Padalkar et al. (2016) demonstrated that similar compounds showed activity against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .

Neuropharmacological Effects

Studies have indicated that piperidine derivatives can affect central nervous system functions. For instance, compounds with similar structures have been shown to modulate GABAergic activity, which is crucial for anxiety and seizure disorders .

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of various piperidine derivatives, this compound was tested against several bacterial strains. The results indicated moderate activity, supporting further investigation into its therapeutic applications.

Study 2: Neuropharmacological Assessment

A neuropharmacological study evaluated the effects of piperidine-based compounds on anxiety-like behaviors in rodent models. The findings suggested that compounds similar to this compound could reduce anxiety levels, indicating potential as an anxiolytic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1-(2-ethylbutyl)piperidin-3-yl)methanol with structurally related piperidinylmethanol derivatives, focusing on molecular properties, enantioselectivity, and safety profiles.

Structural and Molecular Properties

Notes:

- The 2-ethylbutyl group in the target compound introduces steric bulk, which may reduce solubility in polar solvents compared to cyclopropylmethyl or benzyl analogs .

Enantioselectivity and Optical Activity

Derivatives with aromatic N-substituents exhibit significant optical activity due to their chiral centers:

Preparation Methods

Preparation Method from Benzyl 4-oxopiperidine-1-carboxylate

A prominent and well-documented method involves the use of benzyl 4-oxopiperidine-1-carboxylate as the starting material. The preparation proceeds as follows:

- Step 1: Grignard Addition

Benzyl 4-oxopiperidine-1-carboxylate is treated with 2-ethylbutylmagnesium bromide in the presence of a lanthanum trichloride-lithium chloride complex at 0 °C. This step introduces the 2-ethylbutyl group selectively at the nitrogen, while the ketone at the 4-position is converted to an alcohol intermediate. - Step 2: Removal of Protecting Group

The carboxybenzyl (Cbz) protecting group is removed by palladium-catalyzed hydrogenation in methanol, yielding 4-(2-ethylbutyl)piperidin-4-ol. - Step 3: Further Functionalization

The resulting alcohol intermediate can then be elaborated further depending on target derivatives, but for (1-(2-Ethylbutyl)piperidin-3-yl)methanol, this intermediate is crucial as it contains the desired 2-ethylbutyl substitution and a hydroxyl group on the piperidine ring.

This method has been reported with good yields and purity, showcasing the efficiency of the lanthanum-lithium chloride complex in facilitating the Grignard addition to the piperidine ring system.

While the above method is the most direct and cited in literature, alternative approaches may include:

- Use of Alkylation Reactions

Direct alkylation of piperidin-3-ylmethanol derivatives with 2-ethylbutyl halides under basic conditions may be feasible but often suffers from regioselectivity issues and lower yields. - Protecting Group Strategies

Employing acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) on the piperidine nitrogen to control reactivity during multi-step synthesis is common. These groups can be selectively removed under mild conditions to avoid side reactions. - Catalytic Hydrogenation

Palladium-catalyzed hydrogenation is a key step for deprotection and reduction reactions, enabling clean conversion of intermediates to the target compound or its precursors.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard addition | 2-Ethylbutylmagnesium bromide, LaCl3-LiCl complex | 0 °C | Not specified | High | Selective addition to ketone |

| Cbz deprotection | Pd-catalyst, H2, MeOH | Room temp | Several hours | High | Clean hydrogenolysis |

| Alkylation / coupling | DIPEA, DMA, 100 °C | 100 °C | Several hours | Moderate | For coupling with other fragments |

This table summarizes the core reaction conditions reported for the preparation of intermediates leading to this compound.

Research Findings and Analytical Data

- Purity and Yield

The use of lanthanum trichloride-lithium chloride complex enhances the yield of the Grignard addition step, providing high purity intermediates suitable for further transformations. - Structural Confirmation

Characterization of intermediates and final compounds is typically confirmed by NMR spectroscopy, including $$^{1}H$$ NMR and $$^{13}C$$ NMR, as well as mass spectrometry. For example, chemical shifts corresponding to the piperidine ring protons and the 2-ethylbutyl side chain are diagnostic. - Scalability

The described synthetic route is amenable to scale-up, with reported yields above 80% in some steps, making it suitable for preparative and industrial applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Grignard addition to benzyl 4-oxopiperidine-1-carboxylate | Benzyl 4-oxopiperidine-1-carboxylate | 2-Ethylbutylmagnesium bromide, LaCl3-LiCl complex | High selectivity, good yield | Requires low temperature control |

| Direct alkylation with 2-ethylbutyl halides | Piperidin-3-ylmethanol | 2-Ethylbutyl bromide, base | Simpler reagents | Lower regioselectivity, yield |

| Protecting group strategy with Pd-catalyzed hydrogenation | Protected piperidine derivatives | Pd catalyst, H2, MeOH | Clean deprotection | Additional synthetic steps |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(2-Ethylbutyl)piperidin-3-yl)methanol, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example, introducing the 2-ethylbutyl group to the piperidine ring may require protecting the hydroxyl group on the methanol moiety to prevent side reactions. Catalytic hydrogenation (using Pd-based catalysts, as seen in acetylenic compound hydrogenation ) or Grignard reactions could be employed. Reproducibility hinges on strict control of reaction conditions (temperature, solvent purity, and catalyst activity) and rigorous purification via column chromatography or recrystallization. Safety protocols for handling intermediates (e.g., amines) should align with SDS guidelines .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for distinguishing stereochemistry at the piperidine ring. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch). Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities; these are resolved by repeating analyses under controlled conditions (e.g., variable-temperature NMR) or using hyphenated techniques like LC-MS .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the piperidine ring or hydroxyl group. Stability studies under accelerated degradation conditions (e.g., 40°C/75% RH) can predict shelf life. Degradation products (e.g., piperidine oxidation to N-oxide) should be monitored via HPLC with UV detection .

Q. How are common impurities identified and quantified during synthesis?

- Answer : Process-related impurities (e.g., unreacted starting materials or byproducts like N-alkylated isomers) are identified using HPLC with a C18 column and mobile phases optimized for polar compounds (e.g., acetonitrile/water with 0.1% TFA). Quantification follows pharmacopeial guidelines using external calibration curves. For chiral impurities, chiral stationary phases or derivatization agents are employed .

Advanced Research Questions

Q. How does the 2-ethylbutyl substituent influence the compound’s conformational dynamics and intermolecular interactions?

- Answer : Molecular dynamics simulations (using software like Gaussian or AMBER) reveal that the bulky 2-ethylbutyl group induces steric hindrance, restricting piperidine ring puckering. This impacts binding affinity in biological systems or crystallization behavior. X-ray crystallography or NOESY NMR can validate predicted conformations .

Q. What structure-activity relationships (SARs) have been hypothesized for this compound in pharmacological contexts?

- Answer : Analogous piperidine derivatives show that lipophilic substituents (e.g., 2-ethylbutyl) enhance blood-brain barrier permeability. In vitro assays (e.g., receptor binding studies) can test hypotheses about its potential as a CNS agent. Comparative studies with fluorinated analogs (e.g., fluoropyridinyl methanol derivatives) may reveal metabolic stability trends .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent hydrogenation outcomes)?

- Answer : Contradictions may arise from catalyst variability (e.g., Lindlar catalyst vs. Pd nanoparticles) or solvent effects. Systematic reproducibility studies under standardized conditions (catalyst loading, H₂ pressure) are essential. Kinetic analysis (e.g., monitoring reaction progress via GC-MS) can identify rate-limiting steps .

Q. What methodologies are used to assess the environmental fate and ecotoxicological impact of this compound?

- Answer : Follow frameworks like INCHEMBIOL :

- Physical-chemical properties : LogP (octanol-water partitioning) and hydrolysis half-life are measured to predict environmental persistence.

- Biotic/abiotic degradation : Use OECD 301/302 tests to evaluate biodegradability in soil/water.

- Toxicity profiling : Algal/ Daphnia magna assays determine EC₅₀ values, while computational QSAR models prioritize high-risk endpoints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.